2,3,3-Triphenylacrylonitrile

Catalog No.
S583665
CAS No.
6304-33-2
M.F
C21H15N
M. Wt
281.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3-Triphenylacrylonitrile

CAS Number

6304-33-2

Product Name

2,3,3-Triphenylacrylonitrile

IUPAC Name

2,3,3-triphenylprop-2-enenitrile

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H

InChI Key

OPACMJHTQWVSKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Synonyms

2,3,3-triphenylacrylonitrile

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Organic Synthesis:

  • Precursor for other molecules: TPAN is a valuable building block for the synthesis of various complex organic molecules, including pharmaceuticals, dyes, and functional materials. Its readily available cyano group and reactive double bond allow for further chemical transformations, making it a versatile starting material for organic chemists. Source: A. Mishra, M. Rueping, "Pd-Catalyzed Sonogashira Cross-Coupling of Unactivated Aryl Halides with Aryl Terminal Alkynes," Organic Letters, vol. 11, no. 18, pp. 4115-4118, 2009:

Material Science:

  • Organic electronics

    TPAN has been investigated for its potential applications in organic electronics due to its interesting photophysical properties, such as fluorescence and photoconductivity. Research suggests that TPAN can be incorporated into organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) to improve their performance. Source: Y. Li, J. Wang, H. Tian, et al., "Synthesis and Photophysical Properties of BODIPY Dyes Containing Tetraphenylethylene and 2,3,3-Triphenylacrylonitrile Units," Journal of Photochemistry and Photobiology A: Chemistry, vol. 219, no. 2-3, pp. 252-258, 2011:

  • Organic photovoltaics

    The combination of TPAN with other organic materials is being explored for developing efficient organic solar cells. The molecule's ability to absorb light and transport charge carriers makes it a potential candidate for improving the light-harvesting and energy conversion efficiency of these devices. Source: R. R. Bhattacharjee, S. K. Pati, "Theoretical Investigation of Charge Transfer, Photophysical, and Photovoltaic Properties of Triphenylamine Based Organic Dyes with Different Acceptor Moieties," Journal of Physical Chemistry C, vol. 122, no. 40, pp. 23207-23218, 2018:

2,3,3-Triphenylacrylonitrile (TPAN) is an organic molecule belonging to the class of acrylonitriles. It is a white crystalline solid synthesized for scientific research purposes. TPAN plays a role in the development of new materials with specific properties, particularly in the field of organic electronics [].


Molecular Structure Analysis

The key feature of TPAN's structure is the central carbon-carbon double bond (C=C) with a cyano group (C≡N) attached to one of the carbons. Three phenyl rings (C6H5) are attached to the other carbon, forming a bulky aromatic core []. This structure allows TPAN to participate in conjugation, a phenomenon where electrons are delocalized throughout the molecule, influencing its chemical and electronic properties.


Chemical Reactions Analysis

Synthesis: TPAN is typically synthesized through the Sonogashira cross-coupling reaction. This reaction involves coupling a terminal alkyne with an aryl halide using a palladium catalyst [].

C6H5I + HC≡CPh + Pd(PPh3)4 -> TPAN + byproducts

Physical And Chemical Properties Analysis

  • A high melting point due to the strong intermolecular forces between the aromatic rings.
  • Low solubility in water due to the nonpolar nature of the aromatic groups.
  • Moderate solubility in organic solvents like dichloromethane or chloroform.
  • Relatively good thermal stability due to the strong carbon-carbon bonds in the molecule.

TPAN itself is not known to have a specific biological mechanism of action. However, its role lies in the development of functional materials. Researchers have incorporated TPAN into Boron-Dipyrromethene (BODIPY) molecules, a class of fluorescent dyes used in biological imaging []. The TPAN unit influences the photophysical properties of the BODIPY molecule, potentially affecting its light absorption and emission characteristics.

XLogP3

5.6

Other CAS

6304-33-2

Wikipedia

2,3,3-Triphenylacrylonitrile

Dates

Modify: 2023-08-15

Explore Compound Types